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Compound of Interest

Compound Name: Hydroxy-PEG7-DBCO

Cat. No.: B15338132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hydroxy-PEG7-DBCO, a

bifunctional linker widely utilized in bioconjugation and drug development. The document

details its chemical structure, physicochemical properties, and its application in copper-free

click chemistry. Experimental protocols and data are presented to assist researchers in

effectively employing this reagent in their work.

Core Concepts: Structure and Functionality
Hydroxy-PEG7-DBCO is a chemical tool that combines a dibenzocyclooctyne (DBCO) group

with a seven-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl (-OH) group. This

unique structure imparts dual functionality:

DBCO Group: The strained alkyne of the DBCO moiety enables highly efficient and specific

reactions with azide-functionalized molecules through Strain-Promoted Alkyne-Azide

Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it can

proceed within complex biological systems without interfering with native biochemical

processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper

catalyst, making it ideal for in vivo applications.

Hydroxy-PEG7 Spacer: The hydrophilic PEG chain, consisting of seven ethylene glycol units,

enhances the aqueous solubility and biocompatibility of molecules to which it is conjugated.

This can improve the pharmacokinetic properties of therapeutic agents, reducing
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aggregation and immunogenicity.[1] The terminal hydroxyl group offers a versatile handle for

further chemical modification or for interacting with biological systems.

Chemical and Physical Properties
A summary of the key quantitative data for Hydroxy-PEG7-DBCO is presented in the table

below. This information is crucial for designing and executing experiments, including calculating

molar equivalents for reactions and determining appropriate storage and handling conditions.

Property Value Source(s)

Molecular Formula C35H48N2O10 [2]

Molecular Weight 656.8 g/mol [2][3]

Purity Typically ≥95% or ≥98% [2][4]

Solubility Soluble in DMSO, DCM, DMF [2]

Storage Conditions
-20°C, protected from light and

moisture
[2]

UV Absorbance (DBCO) ~310 nm

Experimental Protocols and Considerations
The primary application of Hydroxy-PEG7-DBCO is the conjugation to azide-containing

molecules via SPAAC. Below is a generalized protocol for such a bioconjugation, for instance,

the labeling of an azide-modified protein.

General Protocol for Bioconjugation of an Azide-
Modified Protein with Hydroxy-PEG7-DBCO
Materials:

Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5). Note: Avoid

buffers containing sodium azide as it will react with the DBCO group.

Hydroxy-PEG7-DBCO
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Anhydrous DMSO or DMF

Quenching reagent (e.g., Tris buffer)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Preparation of Reagents:

Allow the vial of Hydroxy-PEG7-DBCO to equilibrate to room temperature before opening

to prevent moisture condensation.

Prepare a stock solution of Hydroxy-PEG7-DBCO in anhydrous DMSO or DMF (e.g., 10

mM).

Conjugation Reaction:

To the azide-modified protein solution, add the desired molar excess of the Hydroxy-
PEG7-DBCO stock solution. A 1.5 to 3-fold molar excess of the more abundant reagent is

a common starting point.

Incubate the reaction mixture. Typical reaction times are between 4 and 12 hours at room

temperature or 2 to 12 hours at 4°C. Longer incubation times can lead to higher

conjugation efficiency.

Reaction Quenching (Optional):

The reaction can be quenched by adding a solution of a primary amine, such as Tris

buffer, to a final concentration of 50-100 mM.

Purification:

Remove unreacted Hydroxy-PEG7-DBCO and byproducts from the conjugated protein

using a suitable purification method like size-exclusion chromatography or dialysis.

Characterization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15338132?utm_src=pdf-body
https://www.benchchem.com/product/b15338132?utm_src=pdf-body
https://www.benchchem.com/product/b15338132?utm_src=pdf-body
https://www.benchchem.com/product/b15338132?utm_src=pdf-body
https://www.benchchem.com/product/b15338132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15338132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The success of the conjugation can be confirmed by techniques such as SDS-PAGE

(which will show a molecular weight shift), mass spectrometry, or UV-Vis spectroscopy by

monitoring the absorbance at ~310 nm (for the DBCO group) and 280 nm (for the protein).

Reaction Kinetics and Stability
The reaction between a DBCO group and an azide is a second-order reaction. The rate of this

reaction is influenced by several factors:

pH: Generally, higher pH values (from 5 to 10) tend to increase the reaction rate, except in

certain buffers like HEPES.

Temperature: The reaction can be performed at temperatures ranging from 4°C to 37°C, with

higher temperatures generally leading to faster kinetics.

PEG Linker: The presence of a PEG linker has been shown to enhance the rate of SPAAC

reactions.

Buffer: The choice of buffer can impact the reaction kinetics, with HEPES buffer (pH 7)

showing some of the highest reaction rates.

While specific kinetic data for Hydroxy-PEG7-DBCO is not readily available in the literature, a

study on a similar compound, sulfo-DBCO-amine, provides some context for the reaction rates,

with second-order rate constants in the range of 0.32–1.22 M⁻¹s⁻¹.

Regarding stability, DBCO-modified molecules can lose reactivity over time, even when stored

at -20°C. It is recommended to use DBCO reagents relatively promptly after preparation and to

avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows
To aid in the conceptualization of experimental designs, the following diagrams, generated

using Graphviz, illustrate key processes involving Hydroxy-PEG7-DBCO.

General Bioconjugation Workflow
The following diagram outlines the typical steps involved in a bioconjugation experiment using

Hydroxy-PEG7-DBCO.
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A generalized workflow for bioconjugation using Hydroxy-PEG7-DBCO.

Logical Relationship of Functional Groups
This diagram illustrates the core reaction principle of Hydroxy-PEG7-DBCO.
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The reaction between Hydroxy-PEG7-DBCO and an azide-modified molecule.

Applications in Research and Drug Development
The unique properties of Hydroxy-PEG7-DBCO make it a valuable tool in a variety of

applications:

Antibody-Drug Conjugates (ADCs): The PEG spacer can enhance the solubility and stability

of ADCs, while the DBCO group allows for site-specific conjugation of cytotoxic drugs to

antibodies.

PROTACs and Molecular Glues: In the development of targeted protein degraders, this linker

can be used to conjugate the two active ends of the molecule.

Biomolecule Labeling and Imaging: The bioorthogonal nature of the DBCO-azide reaction is

ideal for labeling proteins, nucleic acids, and other biomolecules in living cells for imaging

and tracking studies.

Surface Modification: Hydroxy-PEG7-DBCO can be used to modify the surfaces of

nanoparticles, quantum dots, and other materials to improve their biocompatibility and for the

attachment of targeting ligands.

In summary, Hydroxy-PEG7-DBCO is a versatile and powerful reagent for researchers in

chemistry, biology, and medicine. Its combination of a bioorthogonal reactive group and a

biocompatible spacer makes it an excellent choice for a wide range of bioconjugation
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applications, from fundamental research to the development of novel therapeutics and

diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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